1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid
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Overview
Description
- The piperazine ring is introduced by reacting the pyridazinone intermediate with 1-(2-methoxyphenyl)piperazine under basic conditions.
- Example: Using potassium carbonate as a base in a solvent like dimethylformamide (DMF).
Attachment of the Adamantane Group:
- The adamantane-2-carboxylic acid is coupled with the pyridazinone-piperazine intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques like recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid typically involves multiple steps:
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Formation of the Pyridazinone Core:
- The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
- Example: Reacting 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form 5-chloro-4-hydrazinyl-6-oxo-6H-pyridazin-1-yl.
Chemical Reactions Analysis
Types of Reactions: 1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of nitro intermediates yields amine derivatives.
- Substitution of the chlorine atom yields various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with various biological macromolecules.
Medicine:
- Potential applications in drug development, particularly for targeting specific receptors or enzymes.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors, altering their activity.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Pathways: Modulating signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-{5-Chloro-4-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-{5-Chloro-4-[4-(2-methyl-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in 1-{5-Chloro-4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-6-oxo-6H-pyridazin-1-yl}-adamantane-2-carboxylic acid may confer unique electronic and steric properties, affecting its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H31ClN4O4 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
1-[5-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C26H31ClN4O4/c1-35-21-5-3-2-4-19(21)29-6-8-30(9-7-29)20-15-28-31(24(32)23(20)27)26-13-16-10-17(14-26)12-18(11-16)22(26)25(33)34/h2-5,15-18,22H,6-14H2,1H3,(H,33,34) |
InChI Key |
SJUBZRRWKODFGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5C(=O)O)Cl |
Origin of Product |
United States |
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